

# A Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-L-tert-leucine

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## Compound of Interest

Compound Name: *N*-(Methoxycarbonyl)-*L*-tert-leucine

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## Introduction

**N-(Methoxycarbonyl)-L-tert-leucine**, also known by its systematic IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is a protected amino acid derivative.<sup>[1]</sup> It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the HIV protease inhibitor Atazanavir.<sup>[2]</sup> In this context, **N-(Methoxycarbonyl)-L-tert-leucine** is reacted with other complex intermediates to construct the final active pharmaceutical ingredient.<sup>[2][3]</sup> Its methoxycarbonyl protecting group allows for controlled reactions in multi-step syntheses.<sup>[3]</sup> A thorough understanding of its physical properties is essential for process optimization, formulation development, and ensuring the quality and purity of synthesized materials.

This technical guide provides a comprehensive overview of the known physical properties of **N-(Methoxycarbonyl)-L-tert-leucine**, details common experimental protocols for their determination, and illustrates its role in chemical synthesis.

## Core Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for **N-(Methoxycarbonyl)-L-tert-leucine** (CAS RN: 162537-11-3).

Property	Value	Source
IUPAC Name	(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>4</sub>	ChemicalBook[2], PubChem[1]
Molecular Weight	189.21 g/mol	ChemicalBook[2], PubChem[1]
Appearance	White to off-white solid/powder	ChemicalBook[2]
Melting Point	108-109 °C	ChemicalBook[2]
Boiling Point (Predicted)	320.9 ± 25.0 °C at 760 mmHg	ChemicalBook[2]
Density (Predicted)	1.126 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
Water Solubility	26.4 g/L at 20°C	ChemicalBook[2]
Solubility in Organic Solvents	Soluble in ethyl acetate and methanol	ChemicalBook[2]
pKa (Predicted)	4.46 ± 0.10	ChemicalBook[2]
LogP	0.832 at 21°C	ChemicalBook[2]
Polar Surface Area (PSA)	75.6 Å <sup>2</sup>	PubChem[1]

## Experimental Protocols

Detailed experimental procedures for the characterization of a specific compound like **N-(Methoxycarbonyl)-L-tert-leucine** are often not published individually. The following sections describe standard, widely accepted laboratory methodologies for determining key physical properties and a specific synthesis protocol found in the literature.

### Synthesis of N-(Methoxycarbonyl)-L-tert-leucine

This protocol describes the synthesis starting from (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).[2]

#### Step 1: Dissolution and Cooling

- (S)-2-amino-3,3-dimethylbutanoic acid (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH is maintained between 8 and 9.[2]
- The solution is cooled to 0 °C in an ice bath.[2]

#### Step 2: Acylation

- Methyl chloroformate (5.88 ml, 76.33 mmol) is added dropwise to the stirred solution.[2]
- The reaction mixture is then warmed to 60°C and stirred continuously for 18 hours.[2]

#### Step 3: Work-up and Extraction

- After the reaction is complete, the mixture is cooled to room temperature.[2]
- It is then extracted with dichloromethane (DCM) to separate the aqueous layer.[2]
- The aqueous layer is acidified using 1N hydrochloric acid.[2]
- A subsequent extraction is performed with ethyl acetate (EtOAc).[2]

#### Step 4: Isolation and Purification

- The combined organic layer from the ethyl acetate extraction is dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).[2]
- The solvent is removed by concentration under reduced pressure.[2]
- The resulting crude product is stirred and distilled in hexane to yield **N-(Methoxycarbonyl)-L-tert-leucine** as a white solid.[2]

## Melting Point Determination

The melting point is a critical indicator of purity.[4] The capillary method is a standard and common technique for its determination.[5]

- Sample Preparation: A small amount of the dry, powdered **N-(Methoxycarbonyl)-L-tert-leucine** is packed into a capillary tube sealed at one end.[5][6] The sample should be

compacted to a height of 1-2 mm.[6]

- Apparatus: The capillary tube is placed in a heating block of a melting point apparatus (such as a DigiMelt or Mel-Temp).[7]
- Measurement:
  - A rapid heating ramp (10-20 °C/min) can be used initially to find an approximate melting range.[7]
  - For an accurate measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[7]
  - The heating rate is then slowed to about 1-2 °C/min.
  - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

## Solubility Determination

Solubility is typically determined using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility.[8]

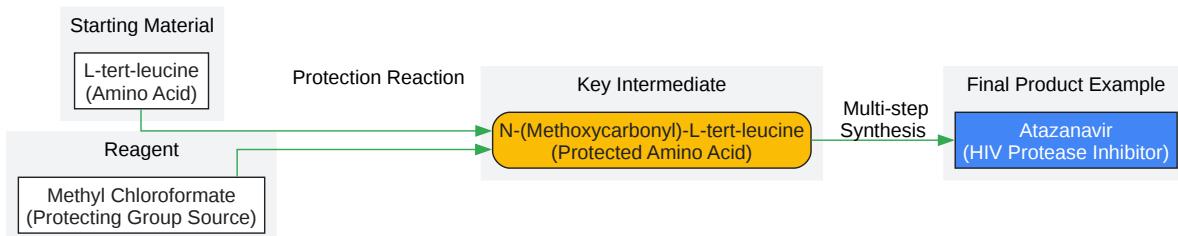
- Protocol:
  - An excess amount of solid **N-(Methoxycarbonyl)-L-tert-leucine** is added to a known volume of the solvent (e.g., water, ethyl acetate) in a sealed flask.[8]
  - The flask is agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24-72 hours.
  - Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
  - A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being collected.[8]

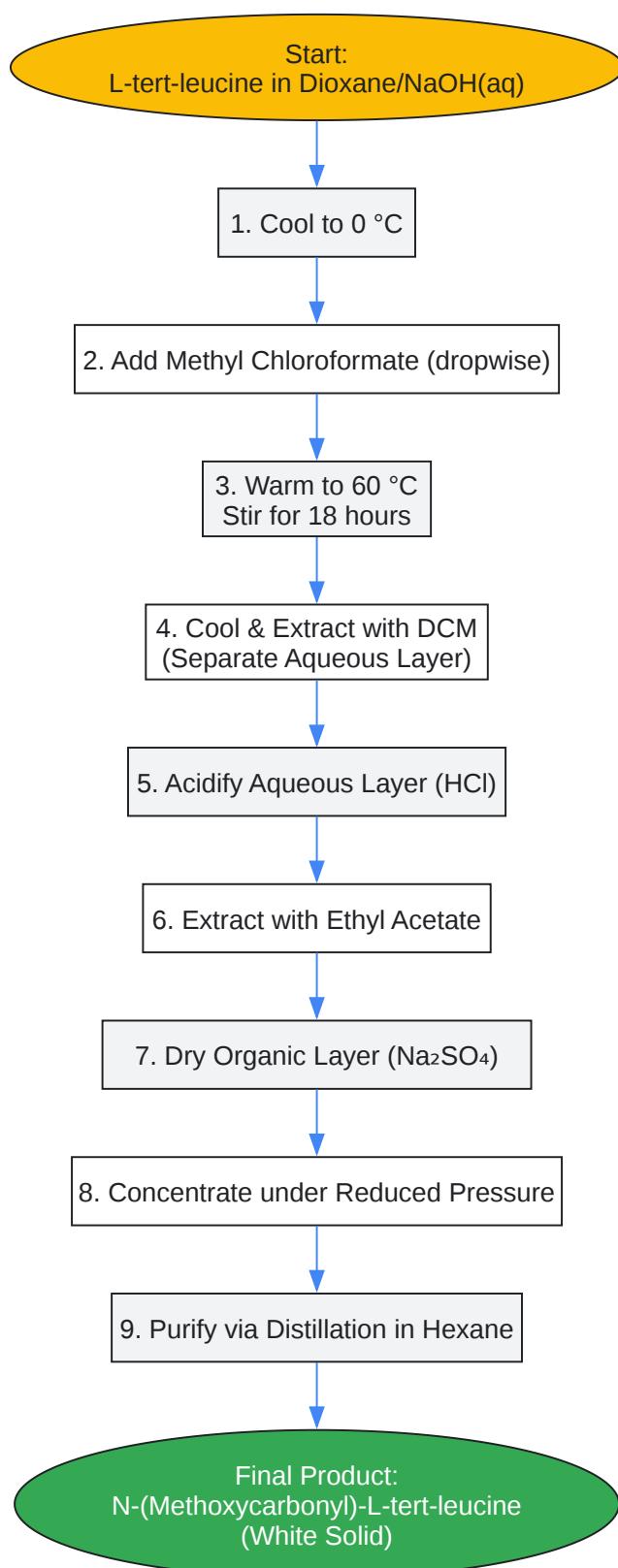
- The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9] This concentration represents the solubility of the compound in that solvent at that specific temperature.[8]

## Visualizations

### Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the role of **N-(Methoxycarbonyl)-L-tert-leucine** as a protected amino acid intermediate. L-tert-leucine is protected with a methoxycarbonyl group to allow for its specific use in the multi-step synthesis of more complex molecules like Atazanavir.



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